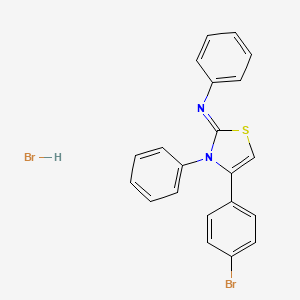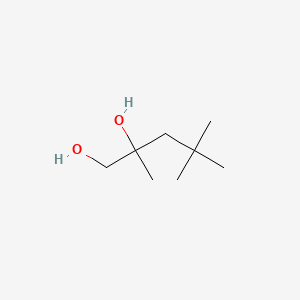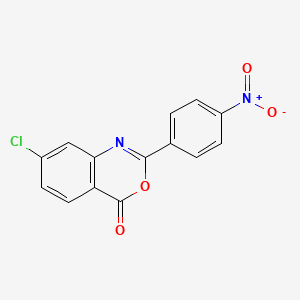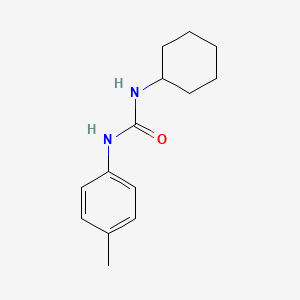![molecular formula C30H32N2O7S B11962979 2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962979.png)
2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” is a complex organic compound that belongs to the class of thiazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” typically involves multi-step organic synthesis. The key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolopyrimidine core with a methoxybenzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The carboxylate group can be introduced through esterification reactions using isobutyl alcohol and an appropriate acid catalyst.
Acetylation and ethoxylation: The phenyl ring can be functionalized with acetoxy and ethoxy groups through standard acetylation and ethoxylation reactions using acetic anhydride and ethanol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized to maximize yield.
Use of catalysts: Catalysts may be employed to increase reaction rates and selectivity.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Such as cell division or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Carboxylate esters: Compounds with similar ester functional groups but different core structures.
Uniqueness
“ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE” is unique due to its combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C30H32N2O7S |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
2-methylpropyl (2E)-5-(4-acetyloxy-3-ethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H32N2O7S/c1-7-37-24-14-21(12-13-23(24)39-19(5)33)27-26(29(35)38-16-17(2)3)18(4)31-30-32(27)28(34)25(40-30)15-20-10-8-9-11-22(20)36-6/h8-15,17,27H,7,16H2,1-6H3/b25-15+ |
Clé InChI |
RAZKXFGYUQOSSX-MFKUBSTISA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CC=C4OC)/S3)C)C(=O)OCC(C)C)OC(=O)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4OC)S3)C)C(=O)OCC(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11962903.png)

![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)



![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)



![4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11962983.png)

